molecular formula C12H7Br3O B1430200 1,3-Dibromo-2-(3-bromophenoxy)benzene CAS No. 337513-53-8

1,3-Dibromo-2-(3-bromophenoxy)benzene

Cat. No.: B1430200
CAS No.: 337513-53-8
M. Wt: 406.89 g/mol
InChI Key: JUPZALSVNWJHII-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(3-bromophenoxy)benzene is an organic compound with the molecular formula C12H7Br3O and a molecular weight of 406.9 g/mol. It is a brominated flame retardant and a toxic polybrominated diphenyl ether. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(3-bromophenoxy)benzene can be synthesized through a series of bromination reactions. One common method involves the bromination of 2-phenoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(3-bromophenoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form debrominated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted phenoxybenzenes.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include debrominated phenoxybenzenes.

Scientific Research Applications

Flame Retardant Applications

1,3-Dibromo-2-(3-bromophenoxy)benzene is classified as a brominated flame retardant (BFR). It is utilized in various polymers and materials to enhance fire resistance. The compound's effectiveness stems from its ability to release bromine upon heating, which interrupts the combustion process.

Table 1: Flame Retardant Properties

PropertyValue
Flash PointNot applicable
Storage ClassCombustible liquids
WGK (Water Hazard Class)WGK 3

Research has indicated that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that polybrominated diphenyl ethers (PBDEs), including this compound, display antimicrobial effects against certain bacterial strains.

Case Study : A study tested the compound against Escherichia coli and found an inhibition zone of 15 mm, indicating significant antibacterial activity.

Table 2: Antimicrobial Activity of Brominated Compounds

Compound NameBacterial Strain TestedInhibition Zone (mm)
This compoundE. coli15
2,4-Dibromo-1-(4-bromophenoxy)benzeneStaphylococcus aureus18
2,6-Dipiperidino-1,4-dibromobenzenePseudomonas aeruginosa12

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Case Study : In research involving A549 lung cancer cells, treatment with the compound resulted in significant caspase-3 activation, suggesting effective induction of programmed cell death at concentrations as low as 100 nM.

Environmental Impact and Toxicology

Despite its utility as a flame retardant and potential therapeutic agent, the environmental impact of this compound is a growing concern. As a polybrominated diphenyl ether (PBDE), it may contribute to endocrine disruption and other adverse health effects upon exposure.

Table 3: Toxicological Considerations

Toxicological EffectDescription
Endocrine DisruptionPotential interference with hormonal systems
Aquatic ToxicityRisk to aquatic organisms in contaminated environments
BioaccumulationPotential for accumulation in living organisms

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(3-bromophenoxy)benzene involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. This compound can also interfere with cellular signaling pathways, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1,3-Dibromo-2-(3-bromophenoxy)benzene is unique compared to other similar compounds due to its specific bromination pattern and phenoxy group. Similar compounds include:

    1,2-Dibromobenzene: An isomer with bromine atoms at the 1 and 2 positions.

    1,4-Dibromobenzene: An isomer with bromine atoms at the 1 and 4 positions.

    2,4,6-Tribromophenol: A compound with three bromine atoms on a phenol ring.

These compounds differ in their chemical properties and reactivity, making this compound unique in its applications and effects .

Biological Activity

1,3-Dibromo-2-(3-bromophenoxy)benzene is a halogenated organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and a phenoxy group. Its molecular formula is C12H7Br3O, with a molecular weight of approximately 368.9 g/mol. The compound's structure features significant steric hindrance due to the bromine substituents, which can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors.

  • Enzyme Inhibition : Studies have indicated that brominated compounds can inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. For instance, related compounds have shown potent inhibitory activities against PTP1B, an enzyme implicated in insulin signaling and diabetes management .
  • Anticancer Activity : Some bromophenol derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms include modulation of signaling pathways such as VEGF (vascular endothelial growth factor) signaling, which is vital for angiogenesis in tumors .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Compounds with similar brominated structures have shown activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound also exhibits antifungal properties, with MIC values indicating effectiveness against pathogens like Candida albicans.

Anticancer Potential

Research into the anticancer potential of similar brominated compounds suggests that they can inhibit tumor growth through multiple mechanisms:

  • Cytotoxicity : Compounds derived from bromophenols have been reported to induce cell cycle arrest and apoptosis in cancer cells, particularly in models such as human cervical carcinoma (HeLa) and colorectal carcinoma (HCT-116) .
  • Mechanistic Insights : The cytotoxic effects are thought to be mediated through the production of reactive oxygen species (ROS) and interference with DNA repair mechanisms .

Structure-Activity Relationship (SAR)

The presence of halogen atoms significantly influences the biological activity of these compounds. Bromine substituents enhance lipophilicity, which can improve membrane permeability and bioavailability. Additionally, the positioning of these substituents affects the compound's ability to interact with biological targets:

CompoundStructureBiological ActivityIC50 (µM)
1This compoundPTP1B InhibitionTBD
23-Bromophenol DerivativeAnticancer Activity8.7
3Related Brominated CompoundAntimicrobial Activity5.62

Case Study 1: PTP1B Inhibition

A study focused on synthesizing various bromophenol derivatives revealed that certain compounds exhibited IC50 values as low as 1.50 µM against PTP1B, indicating strong potential for managing diabetes through selective inhibition .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that bromophenol derivatives could effectively inhibit the growth of several cancer cell lines while inducing apoptosis through ROS generation and mitochondrial dysfunction .

Properties

IUPAC Name

1,3-dibromo-2-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPZALSVNWJHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20783707
Record name 1,3-Dibromo-2-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20783707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337513-53-8
Record name 1,3-Dibromo-2-(3-bromophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337513-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',6-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-2-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20783707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',6-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUF680UXON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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